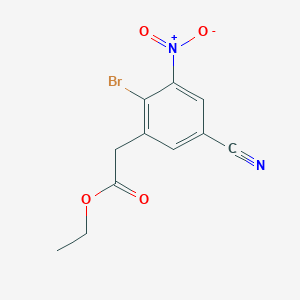![molecular formula C11H12FN3 B1414695 (1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine CAS No. 1344958-96-8](/img/structure/B1414695.png)
(1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine
説明
(1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine is a chiral amine compound featuring a fluorinated aromatic ring and a pyrazole moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine typically involves several key steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-diketone or β-keto ester under acidic or basic conditions.
Fluorination: Introduction of the fluorine atom on the aromatic ring is often done using electrophilic fluorination reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Chiral Amine Introduction: The chiral center can be introduced via asymmetric synthesis or chiral resolution techniques. One common method is the reduction of a corresponding ketone using a chiral reducing agent like ®-CBS catalyst.
Industrial Production Methods: For large-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves:
Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective reduction.
Continuous Flow Chemistry: Enhancing reaction efficiency and scalability.
Green Chemistry Approaches: Minimizing the use of hazardous reagents and solvents.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, forming corresponding imines or oximes.
Reduction: Reduction of the aromatic ring or pyrazole moiety can be achieved using hydrogenation or metal hydrides.
Substitution: The fluorine atom on the aromatic ring can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation Products: Imines, oximes.
Reduction Products: Reduced aromatic or pyrazole derivatives.
Substitution Products: Various substituted aromatic compounds.
Chemistry:
Ligand Design: Used in the synthesis of ligands for metal-catalyzed reactions.
Building Block: Serves as a precursor for more complex organic molecules.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural features.
Receptor Binding Studies: Used in studies involving receptor-ligand interactions.
Medicine:
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases like cancer and neurological disorders.
Industry:
Material Science: Utilized in the development of novel materials with specific electronic properties.
作用機序
The mechanism of action of (1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances binding affinity through hydrogen bonding and hydrophobic interactions. The pyrazole ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
類似化合物との比較
- (1R)-1-[3-chloro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine
- (1R)-1-[3-bromo-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine
- (1R)-1-[3-methyl-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine
Comparison:
- Fluorine vs. Chlorine/Bromine: The fluorine atom provides unique electronic properties, such as increased electronegativity and smaller atomic radius, which can enhance binding affinity and selectivity.
- Pyrazole Substitution: The presence of different substituents on the pyrazole ring can significantly alter the compound’s biological activity and pharmacokinetic properties.
特性
IUPAC Name |
(1R)-1-(3-fluoro-4-pyrazol-1-ylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c1-8(13)9-3-4-11(10(12)7-9)15-6-2-5-14-15/h2-8H,13H2,1H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZHEFWTFQBKHO-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)N2C=CC=N2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)N2C=CC=N2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-(1-Methylcyclopropanecarbonyl)piperidin-4-yl]methanol](/img/structure/B1414613.png)












